![molecular formula C10H13Cl2NO2 B2757480 Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride CAS No. 2344679-01-0](/img/structure/B2757480.png)
Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride
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Description
“Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride” is a chemical compound with the CAS Number: 2344679-01-0 . It has a molecular weight of 250.12 . The IUPAC name for this compound is methyl 2-amino-2-(4-(chloromethyl)phenyl)acetate hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride” is 1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8;/h2-5,9H,6,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride” is a solid compound . It has a molecular weight of 250.12 . The compound is typically stored at 4 degrees Celsius .Safety and Hazards
“Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride” is classified under the GHS07 hazard class . The compound may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fumes (P261), washing thoroughly after handling (P264), and wearing protective gloves/clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8;/h2-5,9H,6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFPHMQKZWADLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)CCl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139022679 |
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